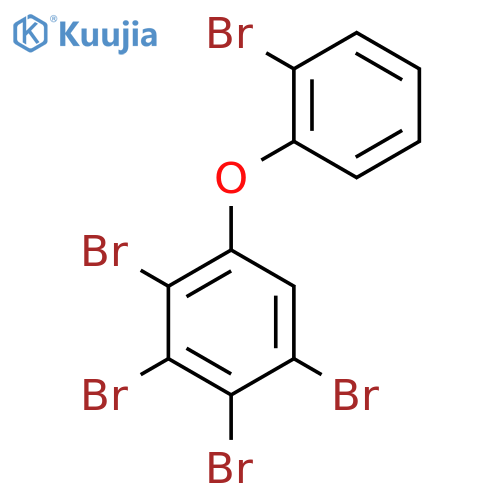

Cas no 446254-53-1 (2,2',3,4,5-Pentabromodiphenyl Ether)

446254-53-1 structure

商品名:2,2',3,4,5-Pentabromodiphenyl Ether

2,2',3,4,5-Pentabromodiphenyl Ether 化学的及び物理的性質

名前と識別子

-

- 2,2',3,4,5-Pentabromodiphenyl Ether in Isooctane

- BDE-86

- 2,2',3,4,5-Pentabromodiphenyl ether

- DTXSID70879902

- Benzene, 1,2,3,4-tetrabromo-5-(2-bromophenoxy)-

- PDBE 86

- X5P678S44C

- UNII-X5P678S44C

- Q27293583

- 1,2,3,4-tetrabromo-5-(2-bromophenoxy)benzene

- 446254-53-1

- 2,2',3,4,5-Pentabromodiphenyl Ether

-

- インチ: InChI=1S/C12H5Br5O/c13-6-3-1-2-4-8(6)18-9-5-7(14)10(15)12(17)11(9)16/h1-5H

- InChIKey: YMVWYUWOUOQCQP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 563.62163Da

- どういたいしつりょう: 559.62573Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.9

- トポロジー分子極性表面積: 9.2Ų

2,2',3,4,5-Pentabromodiphenyl Ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P274555-10mg |

2,2',3,4,5-Pentabromodiphenyl Ether |

446254-53-1 | 10mg |

$1499.00 | 2023-05-17 | ||

| TRC | P274555-1mg |

2,2',3,4,5-Pentabromodiphenyl Ether |

446254-53-1 | 1mg |

$190.00 | 2023-05-17 |

2,2',3,4,5-Pentabromodiphenyl Ether 関連文献

-

Terry F. Bidleman,Agneta Andersson,Sonia Brugel,Lars Ericson,Peter Haglund,Darya Kupryianchyk,Danny C. P. Lau,Per Liljelind,Lisa Lundin,Anders Tysklind,Mats Tysklind Environ. Sci.: Processes Impacts 2019 21 881

446254-53-1 (2,2',3,4,5-Pentabromodiphenyl Ether) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量